molecular formula C16H19BO5 B11766385 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate

Cat. No.: B11766385
M. Wt: 302.1 g/mol
InChI Key: SNAVZLVPNUDALH-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate is a complex organic compound that features a benzofuran core substituted with a boronate ester and an acetate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a palladium-catalyzed cyclization reaction.

    Borylation: The introduction of the boronate ester group is achieved through a palladium-catalyzed borylation reaction. This step involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the benzofuran ring using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The acetate group can be reduced to a hydroxyl group.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and aryl halides.

Major Products

    Oxidation: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol.

    Reduction: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes due to the benzofuran core.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzofuranol: Lacks the acetate group, making it less reactive in certain acetylation reactions.

    6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran: Contains a bromine atom instead of an acetate group, which can participate in different types of cross-coupling reactions.

Uniqueness

The presence of both the boronate ester and acetate groups in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate provides unique reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H19BO5

Molecular Weight

302.1 g/mol

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-6-yl] acetate

InChI

InChI=1S/C16H19BO5/c1-10(18)20-11-6-7-12-13(9-19-14(12)8-11)17-21-15(2,3)16(4,5)22-17/h6-9H,1-5H3

InChI Key

SNAVZLVPNUDALH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC3=C2C=CC(=C3)OC(=O)C

Origin of Product

United States

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